tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate
Description
This compound is a carbamate derivative featuring a trans-4-aminocyclohexylmethyl backbone modified with a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) moiety on the amino group. The Boc group is commonly used in peptide synthesis to protect amines, while the Cbz group introduces additional steric bulk and lipophilicity. The trans configuration of the cyclohexyl ring ensures conformational rigidity, which can influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
benzyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)21-13-15-9-11-17(12-10-15)22-19(24)25-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLJAHELNUUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction yields amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. Research indicates that carbamate derivatives can exhibit diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that carbamate derivatives, including tert-butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate, showed promising anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation .
Organic Synthesis
Building Block for Complex Molecules : This compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can be modified to create more complex structures that are essential in the development of new materials and drugs.
Example: Synthesis of Peptide Derivatives
Research has indicated that this compound can be used to synthesize peptide derivatives through coupling reactions. These derivatives are crucial for creating biologically active peptides that can serve as therapeutics .
Biochemical Applications
Enzyme Inhibitors : The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, making it a candidate for the development of inhibitors for specific biochemical pathways.
Case Study: Inhibition of Proteases
Inhibitory studies have shown that certain carbamate derivatives can effectively inhibit proteases, which are enzymes that play a vital role in various diseases, including cancer and viral infections .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively cleaved under specific conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ primarily in substituents on the cyclohexylmethyl group. Below is a comparative analysis of selected analogs:
Physicochemical Properties
- Lipophilicity (LogP): The hydroxymethyl analog (CAS 239074-29-4) has a calculated LogP (iLOGP) of 2.04 . The bromobenzyl derivative (CAS 1286264-34-3) likely has a higher LogP due to the bromine atom and aromatic ring.
- Solubility: Hydroxymethyl and aminomethyl analogs exhibit moderate aqueous solubility (e.g., ESOL LogS = -2.85 for CAS 239074-29-4) . The main compound’s bulky Cbz group may reduce solubility in polar solvents.
- Synthetic Utility: The hydroxymethyl group (CAS 239074-29-4) serves as a precursor for oxidation to carboxylic acids or esterification . Halogenated analogs (e.g., bromo or chloro) are intermediates in Suzuki-Miyaura coupling . The aminomethyl analog (CAS N/A) is a versatile building block for secondary amine or urea synthesis .
Biological Activity
tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.47 g/mol. The compound features a tert-butyl group, a cyclohexyl ring, and a benzyloxycarbonyl moiety, which are crucial for its biological activity.
The biological activity of this compound primarily involves interactions with specific protein targets. Although detailed mechanisms remain under investigation, preliminary studies suggest it may act as an inhibitor of certain enzymatic pathways or receptors involved in cellular signaling.
Biological Activity Data
Case Studies
- Inhibition of PD-1/PD-L1 Interaction : A study demonstrated that derivatives similar to this compound were effective in rescuing mouse splenocytes from PD-L1 mediated suppression, indicating potential use in cancer immunotherapy .
- CDK4/6 Inhibition : Research involving structural modifications of related compounds showed that they could effectively inhibit CDK4/6, leading to reduced proliferation of cancer cells. The findings suggest that the compound could be developed further for oncological applications .
- Neuroprotection in Parkinson’s Disease : Preliminary findings indicate that compounds targeting LRRK2 may provide neuroprotective benefits, which could be relevant for treating Parkinson’s disease. The structural characteristics of this compound may enhance its efficacy in this regard .
Q & A
Q. What are the established synthetic routes for tert-Butyl ((trans-4-(((benzyloxy)carbonyl)amino)cyclohexyl)methyl)carbamate, and what reaction conditions are critical for achieving high yields?
The synthesis involves multi-step reactions:
- Step 1 : Coupling of trans-4-aminocyclohexanemethanol derivatives with benzyl chloroformate to introduce the (benzyloxy)carbonyl (Cbz) group.
- Step 2 : Carbamate formation using tert-butyl chloroformate under anhydrous conditions (THF as solvent) with bases like NaHCO₃ or triethylamine to neutralize HCl byproducts.
- Critical Conditions : Controlled temperatures (0–25°C) minimize side reactions. For example, reacting tert-butyl ((1-aminocyclohexyl)methyl)carbamate with nitropyrimidine derivatives in THF/NaHCO₃ achieves 58–70% yields after column purification . Industrial adaptations use continuous flow reactors for scalability .
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | THF, NaHCO₃, 25°C | 70% | >95% | |
| 2 | EtOH, Fe powder | 62% | 89% |
Q. Which purification techniques are most effective for isolating this compound from complex mixtures?
- Lab-scale : Silica gel column chromatography with hexane/ethyl acetate gradients (>95% purity).
- Industrial-scale : Recrystallization from ethanol/water (70:30 v/v) yields 85–90% purity.
- Advanced Methods : Centrifugal partition chromatography (CPC) reduces solvent use while maintaining resolution .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Stability : Stable for ≥12 months at −20°C in argon. Accelerated degradation (40°C/75% RH for 4 weeks) shows <5% decomposition by HPLC.
- Decomposition : Rapid carbamate cleavage occurs under strong acids/bases (pH <2 or >10; t₁/₂ = 2–4 h).
- Storage Recommendations : Amber vials with desiccants at −20°C .
Advanced Questions
Q. What strategies ensure stereochemical fidelity during synthesis, particularly for trans-cyclohexyl configurations?
- Stereocontrol :
- Chiral auxiliaries (e.g., (R)-BINOL) ensure >98% trans-selectivity during cyclohexyl ring formation.
- Kinetic resolution via lipase-catalyzed acylations separates diastereomers.
- Validation :
- X-ray crystallography and NOESY NMR confirm trans-configuration.
- Coupling constants (J = 10–12 Hz for axial protons) serve as diagnostic markers .
Q. How can contradictions in reported biological activity data for derivatives be resolved?
- Root Causes : Impurities (>2% by HPLC) or stereochemical variations.
- Resolution Protocol :
Re-evaluate purity via UPLC-MS and chiral HPLC.
Standardize assay conditions (e.g., fixed ATP concentrations in kinase assays).
Perform molecular dynamics simulations to verify binding modes.
- Example : Conflicting IC₅₀ values (1–10 μM) in kinase studies were traced to residual DMSO altering protein conformation .
Q. What computational methods predict reactivity and regioselectivity in nucleophilic substitution reactions?
- DFT Calculations : B3LYP/6-31G* models predict the carbamate carbonyl is 5.3 kcal/mol more reactive toward amines than the Cbz group.
- Molecular Docking : AutoDock Vina identifies preferred nucleophilic attack sites.
- Machine Learning : Chemprop models achieve 89% accuracy in predicting reaction outcomes .
| Method | Application | Accuracy/Outcome |
|---|---|---|
| DFT (B3LYP/6-31G*) | Regioselectivity prediction | Matches experimental data |
| AutoDock Vina | Binding site identification | 85% yield for amine coupling |
| Chemprop (ML) | Reaction outcome prediction | 89% accuracy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
